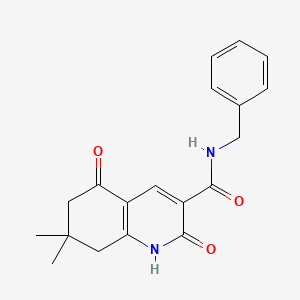![molecular formula C23H28N4O2 B4597860 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide](/img/structure/B4597860.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring and an indazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxazole and indazole intermediates, which are then coupled through a series of reactions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide stands out due to its unique combination of an oxazole ring and an indazole moiety. Similar compounds include:
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Features a similar oxazole ring but with different substituents.
Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-oxobutanoate: Contains an oxazole ring and a different carbon backbone.
3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid: Another compound with an oxazole ring but different functional groups.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-14-8-9-18(12-15(14)2)27-22-7-5-6-21(20(22)13-24-27)25-23(28)11-10-19-16(3)26-29-17(19)4/h8-9,12-13,21H,5-7,10-11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJPWAOPEQHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCC4=C(ON=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4597780.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide](/img/structure/B4597798.png)

![1-[[5-(4-Bromo-2-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4597812.png)
![2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PYRIDYL)ACETAMIDE](/img/structure/B4597822.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIPHENYLPROPANAMIDE](/img/structure/B4597830.png)

![2-[(4-tert-butylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B4597845.png)
![2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE](/img/structure/B4597852.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4597854.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4597866.png)

![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4597872.png)
![ETHYL 6-METHYL-2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4597876.png)
